An In-depth Technical Guide to the Fundamental Properties of Pentaerythritol Tetra(3-mercaptopropionate)
An In-depth Technical Guide to the Fundamental Properties of Pentaerythritol Tetra(3-mercaptopropionate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Pentaerythritol tetra(3-mercaptopropionate) (PETMP), a versatile crosslinking agent with significant applications in polymer chemistry, materials science, and drug delivery. This document details its fundamental chemical and physical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates key chemical pathways and workflows.
Core Properties of Pentaerythritol Tetra(3-mercaptopropionate)
Pentaerythritol tetra(3-mercaptopropionate), commonly abbreviated as PETMP, is a multifunctional thiol compound. Its structure features a central pentaerythritol core esterified with four 3-mercaptopropionate arms. This tetra-functional nature is the basis for its utility as a potent crosslinking agent, particularly in thiol-ene click chemistry reactions.[1][2] PETMP is a colorless to pale yellow viscous liquid at room temperature with a characteristic faint sulfurous odor.[3]
Chemical and Physical Data
The fundamental properties of PETMP are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | C₁₇H₂₈O₈S₄ |
| Molecular Weight | 488.66 g/mol [4] |
| CAS Number | 7575-23-7[4] |
| Appearance | Colorless to light yellow, clear viscous liquid[3][5] |
| Density | 1.28 g/mL at 25 °C[1] |
| Boiling Point | 275 °C at 1 mm Hg[1][4] |
| Flash Point | >230 °F (>110 °C)[1][4] |
| Refractive Index | n20/D 1.531[1] |
| Solubility | Practically insoluble in water.[4] Soluble in organic solvents like ethanol and acetone.[3] |
| pKa | 8.99 ± 0.10 (Predicted)[4] |
Safety and Handling
PETMP is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also considered very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PETMP, as well as a representative protocol for its application in thiol-ene polymerization.
Synthesis of Pentaerythritol Tetra(3-mercaptopropionate)
The most common method for synthesizing PETMP is the esterification of pentaerythritol with 3-mercaptopropionic acid. The following protocol is a representative example based on established methods.[8][9]
Materials:
-
Pentaerythritol
-
3-mercaptopropionic acid
-
4-dimethylaminopyridine (DMAP) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add pentaerythritol (1 equivalent), 3-mercaptopropionic acid (4.0-4.5 equivalents), and a catalytic amount of DMAP.
-
Dissolve the reactants in a suitable solvent such as dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (4.0-4.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-6 hours.[10] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC) to track the consumption of the starting materials.[10]
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude PETMP can be further purified by column chromatography if necessary.
Characterization Protocols
FTIR spectroscopy is used to confirm the formation of the ester linkages and the presence of the thiol groups.
Methodology:
-
Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Place a small drop of the purified PETMP onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
A weak absorption band around 2570 cm⁻¹ corresponding to the S-H stretching of the thiol group.
-
Absence of a broad O-H stretching band from the starting pentaerythritol (around 3300 cm⁻¹).
-
¹H NMR spectroscopy is a powerful tool for structural confirmation of PETMP.
Methodology:
-
Dissolve a small amount of the purified PETMP in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
A triplet around 1.6 ppm corresponding to the proton of the thiol group (-SH).
-
Multiplets around 2.7-2.8 ppm corresponding to the methylene protons adjacent to the thiol and carbonyl groups (-SCH₂CH₂CO-).
-
A singlet around 4.2 ppm corresponding to the methylene protons of the pentaerythritol core (-CH₂O-).
-
Thiol-Ene Photopolymerization
PETMP is a key component in thiol-ene "click" chemistry, which is a rapid and efficient method for creating polymer networks. This protocol describes a general procedure for the UV-initiated polymerization of PETMP with a diacrylate monomer to form a hydrogel.[3][11]
Materials:
-
Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
A di-functional 'ene' monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or Irgacure 2959)
-
A suitable solvent (if required, e.g., for dissolving the components)
Equipment:
-
UV light source (e.g., 365 nm)
-
Molds for casting the polymer (e.g., glass slides with spacers, PDMS molds)
Procedure:
-
Prepare a prepolymer solution by mixing PETMP and the diacrylate monomer. The stoichiometric ratio of thiol groups to ene groups is typically 1:1 for optimal network formation.
-
Add a small amount of photoinitiator to the mixture (e.g., 0.1-1.0 wt%). Ensure the initiator is completely dissolved.
-
Pour the prepolymer solution into the desired mold.
-
Expose the mold to UV light for a specified period (typically a few minutes) to initiate polymerization. The curing time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the sample.
-
The resulting crosslinked polymer can then be removed from the mold for further characterization and application.
Visualizing Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical processes and workflows associated with Pentaerythritol tetra(3-mercaptopropionate).
Synthesis of PETMP
Caption: Synthetic pathway for Pentaerythritol tetra(3-mercaptopropionate).
Thiol-Ene Photopolymerization Workflow
Caption: Workflow for thiol-ene photopolymerization using PETMP.
Thiol-Ene Radical Reaction Mechanism
Caption: Radical mechanism of the thiol-ene click reaction.
References
- 1. CN104529845A - Preparation method for pentaerythritol tetra (3-R-alkyl thiopropionic acid) - Google Patents [patents.google.com]
- 2. Pentaerythritol Tetra(3-mercaptopropionate) | 7575-23-7 [chemicalbook.com]
- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 4. CN110872246A - Preparation method of high-content pentaerythritol tetra (3-mercaptopropionate) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentaerythritol tetra(3-mercaptopropionate) | C17H28O8S4 | CID 82056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Method for preparing pentaerythritol tetra (3-mercaptopropionic acid) ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112225683B - Preparation method and application of pentaerythritol tetra-mercapto carboxylic ester - Google Patents [patents.google.com]
- 10. Synthesis and Application of Pentaerythritol tetrakis(3-mercaptopropionate)_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
